

An In-depth Technical Guide to 1-Bromo-4-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-methylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-4-methylhexane**, a valuable alkyl halide intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthetic methodologies, and characteristic reactions, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Identifiers

1-Bromo-4-methylhexane is a branched-chain alkyl bromide. It exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is also commercially available.

Identifier	Value
IUPAC Name	1-bromo-4-methylhexane[1]
CAS Number	71434-55-4 (for racemic mixture)[1][2]
53353-01-8 (for (S)-(+)-enantiomer)[3][4]	
Molecular Formula	C ₇ H ₁₅ Br[1][3]
Canonical SMILES	CCC(C)CCCB[1]
InChI	InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3[1]
InChIKey	QIXNVYCYRYRCAK-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes key physical and chemical properties of **1-Bromo-4-methylhexane**. Note that some of these values are calculated estimates due to a lack of extensive experimental data in the literature.

Property	Value	Unit	Source
Molecular Weight	179.10	g/mol	PubChem[1][5]
Boiling Point (T _{boil})	425.28	K	Joback Method[6]
Melting Point (T _{fus})	213.45	K	Joback Method[6]
Density	Data not readily available	g/cm ³	
Refractive Index (n _D ²⁰)	1.446	BenchChem[6]	
logP (Octanol/Water Partition Coeff.)	3.208	Crippen Method[6]	

Synthesis and Experimental Protocols

1-Bromo-4-methylhexane can be synthesized through several routes, most commonly via the bromination of the corresponding alcohol, 4-methyl-1-hexanol. An alternative, though less common in a laboratory setting, is the free-radical alkylation of a smaller alkyl bromide.

Method 1: Bromination of 4-methyl-1-hexanol

This is a standard method for preparing primary alkyl halides from primary alcohols. The reaction typically proceeds via an S_N2 mechanism. Common brominating agents include phosphorus tribromide (PBr_3) or hydrobromic acid (HBr).

General Experimental Protocol (Adapted from similar alcohol brominations):

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methyl-1-hexanol (1.0 eq) in a suitable anhydrous solvent like diethyl ether or dichloromethane. The flask is cooled in an ice bath to 0 °C.
- **Addition of Brominating Agent:** Phosphorus tribromide (PBr_3) (approximately 0.4 eq) is added dropwise to the stirred alcohol solution. The addition should be slow to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** The reaction mixture is cooled and then carefully poured onto crushed ice to quench any unreacted PBr_3 . The organic layer is separated.
- **Purification:** The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **1-Bromo-4-methylhexane**.

Method 2: Free Radical Alkylation of 1-Bromopentane

This industrial method involves the reaction of 1-bromopentane with ethylene under high pressure, initiated by a free-radical source.^[6]

Reaction Scheme: 1-Bromopentane + Ethylene → **1-Bromo-4-methylhexane** (+ isomeric byproducts)

This method is generally less suitable for standard laboratory synthesis due to the requirement of high-pressure equipment.

Chemical Reactions

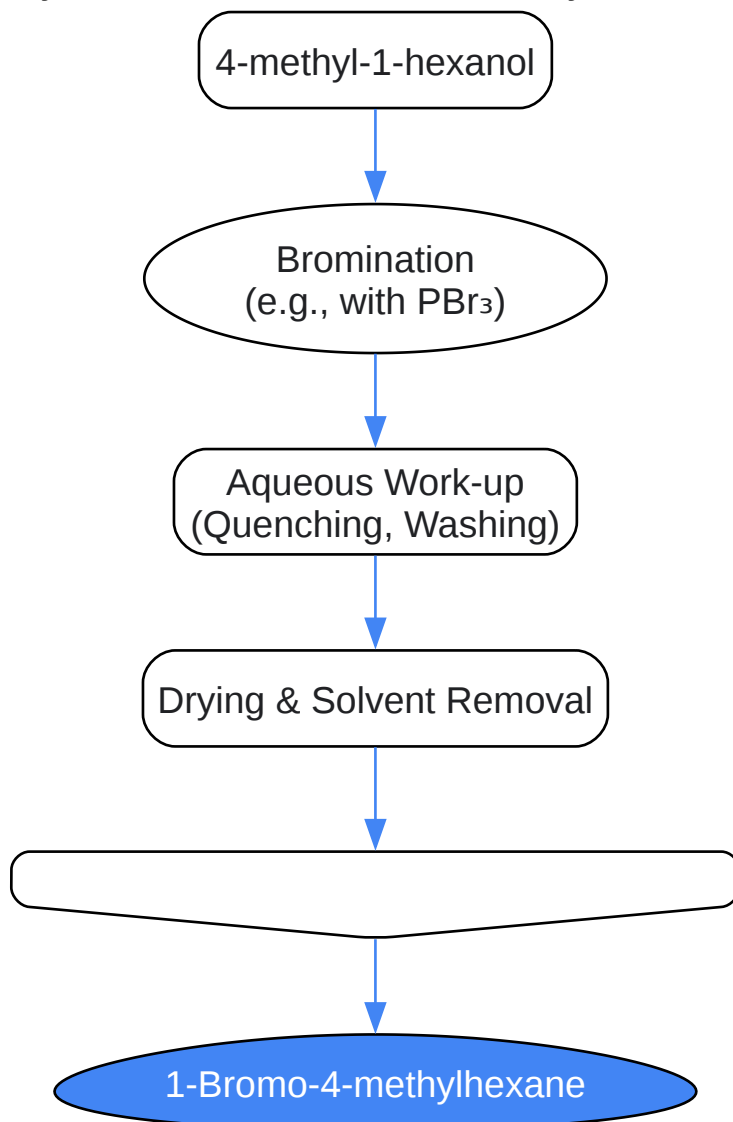
1-Bromo-4-methylhexane, as a primary alkyl halide, is a versatile substrate for various organic transformations.

- **Nucleophilic Substitution Reactions:** It readily undergoes S_N2 reactions with a variety of nucleophiles. A common example is the reaction with sodium cyanide to form the corresponding nitrile, (R)-1-cyano-4-methylhexane if the starting material is (R)-**1-bromo-4-methylhexane**.^{[7][8]} The stereochemistry at the chiral center (carbon 4) is retained as the reaction occurs at the primary carbon.
- **Elimination Reactions:** When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu), **1-Bromo-4-methylhexane** can undergo an E2 elimination reaction to yield alkenes, primarily 4-methyl-1-hexene.^[6]

Visualized Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of **1-Bromo-4-methylhexane** from its corresponding alcohol.

Synthesis of 1-Bromo-4-methylhexane



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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13197035#1-bromo-4-methylhexane-cas-number-and-properties]

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